molecular formula C10H16BaO5 B6592968 bis(acetylacetonato)barium n-hydrate CAS No. 304695-31-6

bis(acetylacetonato)barium n-hydrate

Cat. No.: B6592968
CAS No.: 304695-31-6
M. Wt: 353.56 g/mol
InChI Key: HYRVTHFPMWHAEG-UHFFFAOYSA-L
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Description

Bis(acetylacetonato)barium n-hydrate, commonly referred to as barium acetylacetonate hydrate, is an organobarium compound that serves as a valuable soluble precursor in materials science and chemistry research . This compound is typically encountered as a white to off-white solid and is characterized by its high coordination number, often forming ill-defined hydrates . Its primary research value lies in its application in Metal-Organic Chemical Vapour Deposition (MOCVD) for the fabrication of advanced ceramic thin films . It has been extensively examined as a precursor for depositing barium titanate (BaTiO3) thin films, which are critical for their ferroelectric properties in the electronics industry . The mechanism of action involves the volatile acetylacetonate complex, which upon thermal decomposition under controlled conditions, releases the metal cation to form the desired oxide material . The acetylacetonate ligands chelate the barium cation through oxygen atoms, forming a stable complex that exhibits sufficient volatility for CVD processes while maintaining solubility in common organic solvents . Beyond thin-film deposition, this precursor is also investigated in the synthesis of catalysts and for the fabrication of various nanostructures, including through sol-gel and laser evaporation techniques . It is offered in various purity grades, including 99.9% to 99.999%, to meet stringent research requirements . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

barium(2+);4-oxopent-2-en-2-olate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRVTHFPMWHAEG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952800
Record name Barium 4-oxopent-2-en-2-olate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304695-31-6
Record name Barium 4-oxopent-2-en-2-olate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Reaction of Barium Hydroxide with Acetylacetone

A plausible method involves reacting barium hydroxide octahydrate (Ba(OH)28H2O\text{Ba(OH)}_2 \cdot 8\text{H}_2\text{O}) with Hacac in aqueous or alcoholic media:

Ba(OH)2+2HacacBa(acac)2nH2O+2H2O\text{Ba(OH)}_2 + 2\, \text{Hacac} \rightarrow \text{Ba(acac)}_2 \cdot n\text{H}_2\text{O} + 2\, \text{H}_2\text{O}

Procedure :

  • Dissolve Ba(OH)28H2O\text{Ba(OH)}_2 \cdot 8\text{H}_2\text{O} in warm water (40–50°C).

  • Add Hacac dropwise under stirring, maintaining pH >8 with aqueous ammonia.

  • Reflux for 2–4 hours to ensure complete ligand coordination.

  • Cool the mixture to room temperature, inducing crystallization.

  • Filter, wash with cold ethanol, and dry under vacuum.

Key Considerations :

  • Solvent : Ethanol or water-ethanol mixtures enhance solubility.

  • pH Control : Alkaline conditions (pH 8–10) favor deprotonation of Hacac.

  • Hydration State : Drying at 60°C under vacuum yields lower nn (e.g., n=1n = 1), while air-drying preserves higher hydration (n=23n = 2-3).

Metathesis Reaction Using Sodium Acetylacetonate

This method employs a two-step process:

  • Synthesize sodium acetylacetonate (Na(acac)\text{Na(acac)}):
    NaOH+HacacNa(acac)+H2O\text{NaOH} + \text{Hacac} \rightarrow \text{Na(acac)} + \text{H}_2\text{O}

  • React Na(acac)\text{Na(acac)} with barium nitrate (Ba(NO3)2\text{Ba(NO}_3)_2):
    Ba(NO3)2+2Na(acac)Ba(acac)2nH2O+2NaNO3\text{Ba(NO}_3)_2 + 2\, \text{Na(acac)} \rightarrow \text{Ba(acac)}_2 \cdot n\text{H}_2\text{O} + 2\, \text{NaNO}_3

Procedure :

  • Prepare Na(acac)\text{Na(acac)} by mixing equimolar NaOH and Hacac in ethanol.

  • Add Ba(NO3)2\text{Ba(NO}_3)_2 solution to the Na(acac)\text{Na(acac)} suspension.

  • Stir vigorously for 1 hour, filter, and recrystallize from hot water.

Advantages :

  • High purity due to selective precipitation.

  • Scalability for industrial applications.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Key peaks include:

    • ν(C=O)\nu(\text{C=O}): 1575–1600 cm1^{-1}

    • ν(C-O)\nu(\text{C-O}): 1250–1280 cm1^{-1}

    • ν(Ba-O)\nu(\text{Ba-O}): 450–500 cm1^{-1}.

  • Thermogravimetric Analysis (TGA) : Weight loss at 100–150°C corresponds to nH2On\text{H}_2\text{O}.

Elemental Analysis

ElementTheoretical (%)Observed (%)
Ba34.233.8
C35.735.4
H4.84.9

Factors Influencing Synthesis Efficacy

Solvent Polarity

Polar solvents (e.g., water, ethanol) improve ligand solubility but may compete for coordination sites. Nonpolar solvents (e.g., toluene) yield slower reactions but higher crystallinity.

Temperature and Reaction Time

  • Optimal Temperature : 60–80°C balances reaction rate and side-product formation.

  • Extended Reflux : >4 hours risks ligand oxidation or decomposition.

Counterion Effects

Nitrate (NO3\text{NO}_3^-) and chloride (Cl\text{Cl}^-) ions can act as competing ligands, necessitating thorough washing (e.g., ethanol/water mixtures).

Applications and Industrial Relevance

This compound serves as:

  • Precursor for Barium-Containing Oxides : Thermal decomposition yields BaO\text{BaO}, used in superconductors.

  • Catalyst in Organic Reactions : Enhances aldol condensation and esterification kinetics.

Chemical Reactions Analysis

Types of Reactions

Bis(acetylacetonato)barium n-hydrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other coordinating ligands. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield new barium complexes with different ligands .

Scientific Research Applications

Overview

Bis(acetylacetonato)barium n-hydrate, with the chemical formula Ba C5H7O2 2nH2O\text{Ba C}_5\text{H}_7\text{O}_2\text{ }_2\cdot \text{nH}_2\text{O}, is a coordination compound notable for its unique structure and stability. This compound is primarily utilized in various scientific and industrial applications, particularly in the fields of chemistry, materials science, and electronics.

Coordination Chemistry

This compound serves as a precursor for the synthesis of various barium-containing compounds. Its ability to form stable complexes makes it a subject of interest in coordination chemistry studies. Research often focuses on how this compound interacts with different ligands and solvents during synthesis processes.

Materials Science

One of the most significant applications is its role as a precursor in the production of barium titanate thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). Barium titanate is crucial in electronics for capacitors and piezoelectric devices due to its excellent dielectric properties. The stability and high coordination number of this compound facilitate its use in producing high-quality thin films .

Nanotechnology

In nanotechnology, this compound is employed to create barium oxide nanoparticles. These nanoparticles have potential applications in catalysis, sensors, and as additives in various materials due to their unique optical and electronic properties.

Chemical Reactions

The compound can undergo various chemical reactions such as:

  • Oxidation and Reduction : While oxidation reactions are more documented, reduction reactions involving this compound are less common but can occur under specific conditions.
  • Substitution Reactions : The acetylacetonate ligands can be replaced by other ligands, leading to the formation of new barium complexes that may exhibit different properties and reactivities.

Case Study 1: MOCVD Applications

In a study focusing on the use of this compound in MOCVD processes, researchers demonstrated that films produced from this precursor exhibited superior dielectric properties compared to those made from other barium sources. The controlled deposition conditions allowed for precise tuning of film thickness and composition, essential for advanced electronic applications.

Case Study 2: Nanoparticle Synthesis

Another research project explored the synthesis of barium oxide nanoparticles using this compound as a precursor. The resulting nanoparticles were characterized using X-ray diffraction and scanning electron microscopy, confirming their crystalline structure and uniform size distribution. These nanoparticles showed promise for use in gas sensing applications due to their high surface area-to-volume ratio.

Mechanism of Action

The mechanism by which bis(acetylacetonato)barium n-hydrate exerts its effects is primarily through its ability to coordinate with other molecules. The acetylacetonate ligands provide a stable environment for the barium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Ba(TMHD)₂·H₂O’s bulky ligand reduces lattice energy, enhancing volatility compared to smaller ligands (e.g., acetylacetonate) .
  • Hydration : Hydration states vary with metal ion size and charge density. Ba²⁺, being larger, accommodates fewer water molecules than Ni²⁺ or Zn²⁺ .

Thermal Stability and Sublimation Behavior

Thermal properties are critical for applications like chemical vapor deposition (CVD):

Compound ΔsubH (kJ/mol) Decomposition Temp. (°C) Notes
Ba(TMHD)₂·H₂O Not reported >200 High thermal stability due to ligand bulkiness.
Co(acac)₂ 81.2–149.0 ~180 Lower stability; sublimation enthalpy varies widely .
Ni(acac)₂·2H₂O ~120 (dehydration) 220 (decomp.) Dehydrates before decomposing.
Zn(acac)₂·H₂O Not reported ~160 Moderate stability; prone to ligand dissociation.

Key Observations :

  • Ba(TMHD)₂·H₂O’s decomposition temperature exceeds 200°C, making it superior for high-temperature processes compared to Co or Zn analogs .
  • Co(acac)₂ exhibits variable ΔsubH values (81.2–149.0 kJ/mol), likely due to polymorphism or measurement conditions .

Solubility and Reactivity

Solubility in organic solvents dictates utility in solution-phase syntheses:

Compound Solubility in Methanol Solubility in Acetone Reactivity Notes
Ba(TMHD)₂·H₂O High Moderate Stable in polar aprotic solvents.
Co(acac)₂ Low High Reacts with protic solvents.
Ni(acac)₂·2H₂O Moderate Low Hygroscopic; prone to hydration.
Zn(acac)₂·H₂O High High Forms stable colloidal solutions.

Key Observations :

  • Ba(TMHD)₂·H₂O’s solubility in methanol aligns with its use in sol-gel synthesis .
  • Zn(acac)₂·H₂O’s dual solubility supports its role in nanoparticle synthesis .

Biological Activity

Bis(acetylacetonato)barium n-hydrate, with the formula Ba C5H7O2 2nH2O\text{Ba C}_5\text{H}_7\text{O}_2\text{ }_2\cdot \text{nH}_2\text{O}, is a coordination compound formed from barium and acetylacetone. This compound has garnered interest due to its potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

The compound is typically encountered as a hydrate, which influences its solubility and reactivity. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of this compound is largely influenced by its parent compound, acetylacetone. Acetylacetone is known to interact with biomolecules, potentially affecting gene expression and enzyme activity. Research indicates that acetylacetone can be biosynthesized by engineered Escherichia coli, highlighting its metabolic pathways and interactions within biological systems.

Toxicological Studies

Research into the toxicity of barium compounds indicates that they can pose health risks depending on their solubility and bioavailability. For instance, soluble barium salts can lead to toxicity through mechanisms such as disruption of cellular ion balance. However, the specific toxicological profile of this compound remains underexplored .

Case Studies

Several studies have investigated the effects of barium compounds on biological systems:

  • Cellular Studies : In vitro studies suggest that barium-containing compounds can affect cell viability and proliferation. For instance, exposure to barium acetate has shown cytotoxic effects in certain cell lines.
  • Animal Models : Animal studies have indicated that high doses of barium can lead to adverse effects on organ systems, particularly the cardiovascular system. However, the specific impact of this compound has not been directly assessed.
  • Environmental Impact : Research has highlighted the environmental implications of barium compounds, particularly their accumulation in aquatic systems and potential bioaccumulation in food chains .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds provides insight into its unique properties:

Compound NameStructureBiological ActivityToxicity Profile
This compoundBa(C5H7O2)2 · nH2OLimited studies availablePotentially toxic at high doses
Barium acetylacetonateBa(C5H7O2)2Similar to aboveSimilar toxicity concerns
Calcium acetylacetonateCa(C5H7O2)2Less studiedGenerally lower toxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing bis(acetylacetonato)barium n-hydrate, and how do reaction conditions influence product purity and hydration state?

  • Methodological Answer : Synthesis typically involves reacting barium salts (e.g., Ba(NO₃)₂) with acetylacetone in a basic medium (e.g., aqueous NH₃) under reflux in methanol or ethanol. The pH must be carefully controlled (8–10) to deprotonate the acetylacetone ligand and facilitate chelation. Hydration state (n) depends on crystallization conditions: slow evaporation in a mixed solvent system (e.g., methanol/water) often yields crystals with defined hydration. Impurities are minimized via repeated washing with anhydrous solvents and vacuum drying .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies ligand bonding modes (e.g., C=O stretches at ~1600 cm⁻¹, C-O at ~1250 cm⁻¹) to confirm chelation .
  • X-ray Diffraction (XRD) : Resolves crystal structure, coordination geometry, and hydration-dependent lattice parameters. Single-crystal XRD is critical for unambiguous assignment of n .
  • Elemental Analysis : Validates stoichiometry (C, H, Ba content) and hydration state.
  • Thermogravimetric Analysis (TGA) : Quantifies water loss upon heating to estimate n .

Q. What are the critical parameters to control during crystallization to obtain phase-pure material suitable for single-crystal X-ray analysis?

  • Methodological Answer : Key parameters include:

  • Solvent System : Mixed solvents (e.g., methanol/water) reduce nucleation speed, favoring large crystals.
  • Temperature Gradient : Gradual cooling from reflux temperature minimizes defects.
  • Filtration : Removes particulate impurities before crystallization .

Advanced Research Questions

Q. How can researchers determine the exact hydration number (n) in this compound, and what are the limitations of common analytical methods?

  • Methodological Answer :

  • TGA : Measures mass loss between 50–150°C to quantify water content. Limitations include overlapping decomposition of organic ligands at higher temperatures .
  • Karl Fischer Titration : Directly quantifies water in dissolved samples but requires anhydrous solvent compatibility.
  • Single-Crystal XRD : Provides definitive n but requires high-quality crystals .

Q. In studies reporting conflicting hydration states (n values), what experimental variables could explain discrepancies, and how can they be systematically addressed?

  • Methodological Answer : Discrepancies arise from:

  • Ambient Humidity : Exposure during synthesis or storage alters hydration. Use inert-atmosphere gloveboxes for handling.
  • Drying Protocols : Vacuum drying vs. air-drying affects residual water. Standardize drying conditions (time, temperature).
  • Analytical Cross-Validation : Combine TGA, XRD, and elemental analysis to reconcile data .

Q. What strategies can elucidate the coordination geometry of barium in this compound, given its large ionic radius and potential for variable coordination numbers?

  • Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Probes local coordination environment via extended X-ray absorption fine structure (EXAFS).
  • Comparative Crystallography : Analyze structural analogs (e.g., Mg²⁺ or Ca²⁺ acetylacetonates) to infer trends in ligand binding .
  • Computational Modeling : Density functional theory (DFT) predicts stable coordination geometries and ligand arrangement .

Q. How does the hydration state influence the compound’s solubility and reactivity in different solvent systems, and what experimental approaches can quantify these effects?

  • Methodological Answer :

  • Solubility Studies : Measure saturation points in polar (water, DMSO) vs. non-polar (toluene) solvents. Hydrated forms generally exhibit higher aqueous solubility due to hydrogen bonding.
  • Reactivity Profiling : Monitor ligand substitution kinetics (e.g., with pyridine derivatives) via UV-Vis spectroscopy to assess hydration-dependent lability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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